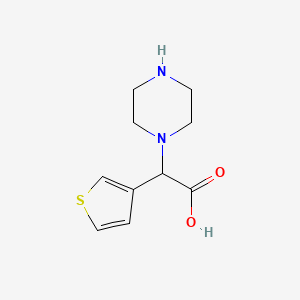
3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, a chlorophenyl group, and two fluorine atoms attached to a propanol backbone. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with difluoromethylamine under controlled conditions to form an intermediate, which is then subjected to further reactions to introduce the amino and hydroxyl groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the amino or chlorophenyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Amino-3-(3-chlorophenyl)-2,2-difluoropropanone, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play crucial roles in binding to enzymes or receptors, while the fluorine atoms enhance the compound’s stability and reactivity. These interactions can modulate biological processes, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-chlorophenyl)propanoic acid
- 3-Amino-3-(4-chlorophenyl)-2,2-difluoropropan-1-OL
- 3-Amino-3-(3-bromophenyl)-2,2-difluoropropan-1-OL
Uniqueness
3-Amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-OL is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClF2NO |
|---|---|
Molecular Weight |
221.63 g/mol |
IUPAC Name |
3-amino-3-(3-chlorophenyl)-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C9H10ClF2NO/c10-7-3-1-2-6(4-7)8(13)9(11,12)5-14/h1-4,8,14H,5,13H2 |
InChI Key |
HJIZKXUMJINTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(CO)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13270968.png)
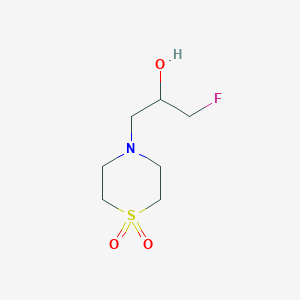
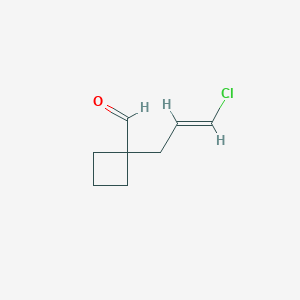
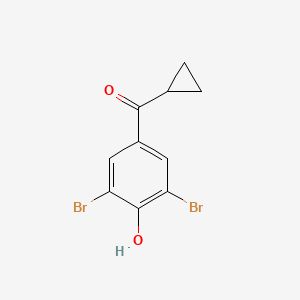
![Ethyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13271013.png)
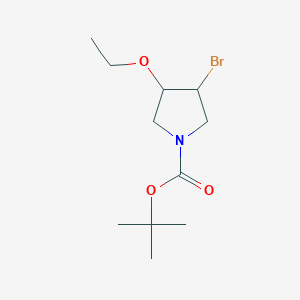
![(3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13271016.png)
![N-[2-(3-methylphenyl)ethyl]thiolan-3-amine](/img/structure/B13271018.png)
![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)
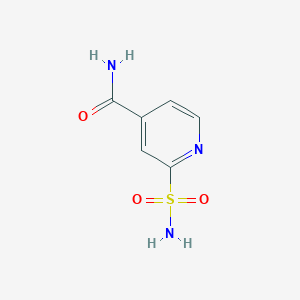
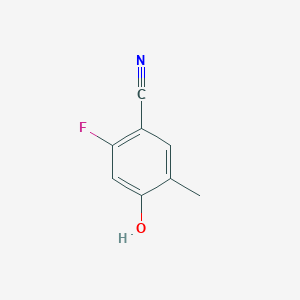
![4-Methanesulfonyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B13271046.png)
